Cas no 1014026-05-1 (3-(2-methoxyphenyl)-1-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea)
![3-(2-methoxyphenyl)-1-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea structure](https://www.kuujia.com/scimg/cas/1014026-05-1x500.png)
3-(2-methoxyphenyl)-1-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea Chemical and Physical Properties
Names and Identifiers
-
- 3-(2-methoxyphenyl)-1-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea
- 1-(2-methoxyphenyl)-3-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]urea
- 1014026-05-1
- VU0490741-1
- AKOS024639033
- F2320-0395
- 1-(2-methoxyphenyl)-3-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)urea
-
- Inchi: 1S/C24H25N7O2/c1-15-16(2)30-31(17(15)3)23-14-13-22(28-29-23)25-18-9-11-19(12-10-18)26-24(32)27-20-7-5-6-8-21(20)33-4/h5-14H,1-4H3,(H,25,28)(H2,26,27,32)
- InChI Key: KJVZXERJTFXHCN-UHFFFAOYSA-N
- SMILES: N(C1=CC=CC=C1OC)C(NC1=CC=C(NC2=NN=C(N3C(C)=C(C)C(C)=N3)C=C2)C=C1)=O
Computed Properties
- Exact Mass: 443.20697307g/mol
- Monoisotopic Mass: 443.20697307g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 33
- Rotatable Bond Count: 6
- Complexity: 630
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 106Ų
3-(2-methoxyphenyl)-1-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2320-0395-25mg |
3-(2-methoxyphenyl)-1-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea |
1014026-05-1 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2320-0395-5μmol |
3-(2-methoxyphenyl)-1-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea |
1014026-05-1 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2320-0395-20mg |
3-(2-methoxyphenyl)-1-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea |
1014026-05-1 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2320-0395-4mg |
3-(2-methoxyphenyl)-1-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea |
1014026-05-1 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2320-0395-3mg |
3-(2-methoxyphenyl)-1-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea |
1014026-05-1 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2320-0395-5mg |
3-(2-methoxyphenyl)-1-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea |
1014026-05-1 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2320-0395-50mg |
3-(2-methoxyphenyl)-1-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea |
1014026-05-1 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2320-0395-2mg |
3-(2-methoxyphenyl)-1-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea |
1014026-05-1 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2320-0395-10mg |
3-(2-methoxyphenyl)-1-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea |
1014026-05-1 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2320-0395-20μmol |
3-(2-methoxyphenyl)-1-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea |
1014026-05-1 | 90%+ | 20μl |
$79.0 | 2023-05-16 |
3-(2-methoxyphenyl)-1-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea Related Literature
-
Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
-
3. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
Additional information on 3-(2-methoxyphenyl)-1-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea
Introduction to 3-(2-Methoxyphenyl)-1-(4-{[6-(3,4,5-Trimethyl-1H-Pyrazol-1-yl)Pyridazin-3-yl]Amino}Phenyl)Urea (CAS No. 1014026-05-1)
3-(2-Methoxyphenyl)-1-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea (CAS No. 1014026-05-1) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structural features, which include a urea moiety, a methoxyphenyl group, and a pyridazine ring substituted with a trimethylpyrazole moiety. These structural elements contribute to its pharmacological properties and make it an intriguing candidate for further research and development.
The urea moiety in the compound is a common functional group in medicinal chemistry, often used to enhance the solubility and bioavailability of drug molecules. The methoxyphenyl group is known for its ability to modulate the lipophilicity of the molecule, which can influence its cellular uptake and distribution. The pyridazine ring, substituted with a trimethylpyrazole moiety, adds to the compound's complexity and may contribute to its biological activity by interacting with specific protein targets.
Recent studies have shown that 3-(2-Methoxyphenyl)-1-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea exhibits promising anti-inflammatory and anti-cancer properties. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that this compound effectively inhibited the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammation and cancer progression. The researchers found that the compound selectively targeted NF-κB without affecting other signaling pathways, suggesting its potential as a safe and effective therapeutic agent.
In addition to its anti-inflammatory effects, 3-(2-Methoxyphenyl)-1-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea has also shown promise in cancer therapy. A preclinical study conducted by a team at the National Cancer Institute demonstrated that the compound exhibited potent cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action was attributed to the compound's ability to induce apoptosis through the modulation of mitochondrial pathways.
The structural diversity of 3-(2-Methoxyphenyl)-1-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea also makes it an attractive candidate for structure-based drug design. Computational studies have revealed that the compound forms stable interactions with specific protein targets involved in inflammation and cancer. These findings have paved the way for further optimization of the molecule to enhance its potency and selectivity.
In terms of pharmacokinetics, preliminary data suggest that 3-(2-Methoxyphenyl)-1-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea has favorable absorption, distribution, metabolism, and excretion (ADME) properties. It exhibits good oral bioavailability and a reasonable half-life in vivo, making it suitable for further clinical evaluation. However, more detailed studies are needed to fully understand its pharmacokinetic profile and potential drug-drug interactions.
The safety profile of 3-(2-Methoxyphenyl)-1-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea is another critical aspect of its development as a therapeutic agent. Preclinical toxicity studies have shown that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity in animal models. These results are encouraging but will need to be confirmed in human clinical trials.
In conclusion, 3-(2-Methoxyphenyl)-1-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea (CAS No. 1014026-05-1) represents a promising lead compound in the development of new therapies for inflammatory diseases and cancer. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and clinical evaluation. As ongoing studies continue to uncover more about its mechanisms of action and potential applications, this compound holds significant promise for advancing medical treatments in these areas.
1014026-05-1 (3-(2-methoxyphenyl)-1-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea) Related Products
- 2097897-07-7(3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea)
- 2148036-63-7(4-(4,4-dimethylpentyl)pyrrolidin-3-ol)
- 921787-04-4(3-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-methylbenzene-1-sulfonamide)
- 2354292-15-0(2-(1-Acetylpiperidin-4-yl)-2-oxoacetic acid)
- 5400-91-9(2-cyclohexylaniline hydrochloride)
- 170701-81-2(1,4-Dibenzylpiperazine-2-carbonitrile)
- 129150-13-6(3-(2,3-dimethoxyphenyl)propanal)
- 1797885-52-9(3-(2-methylpropanesulfonyl)-1-(thiophene-3-carbonyl)azetidine)
- 17199-29-0((S)-(+)-Mandelic Acid)
- 898457-03-9(5-2-(4-methoxyphenyl)-2-oxoethoxy-2-(4-phenylpiperazin-1-yl)methyl-4H-pyran-4-one)




